BenchChemオンラインストアへようこそ!

Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

FAAH inhibition Endocannabinoid modulation Structure-Activity Relationship

Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1235395-19-3, molecular weight 310.31 g/mol) is a synthetic small molecule characterized by a piperidine core bearing a methyl carbamate at N1, a methylene spacer at C4, and an isoxazol-3-ylamino oxoacetamide side chain. The compound functions as an inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide, with a reported IC50 of 74 nM against human FAAH.

Molecular Formula C13H18N4O5
Molecular Weight 310.31
CAS No. 1235395-19-3
Cat. No. B2680268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
CAS1235395-19-3
Molecular FormulaC13H18N4O5
Molecular Weight310.31
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2
InChIInChI=1S/C13H18N4O5/c1-21-13(20)17-5-2-9(3-6-17)8-14-11(18)12(19)15-10-4-7-22-16-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,18)(H,15,16,19)
InChIKeyROYZRHLFLQVBLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1235395-19-3): Baseline Identity and Pharmacological Class for Informed Procurement


Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1235395-19-3, molecular weight 310.31 g/mol) is a synthetic small molecule characterized by a piperidine core bearing a methyl carbamate at N1, a methylene spacer at C4, and an isoxazol-3-ylamino oxoacetamide side chain [1]. The compound functions as an inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide, with a reported IC50 of 74 nM against human FAAH [1][2]. Its structural architecture—combining an isoxazole heterocycle, an α-ketoamide electrophilic center, and a piperidine carbamate—places it within the broader class of heterocycle-based FAAH modulators exemplified by the piperidine/piperazine urea and carbamate series disclosed in patent US9169224 [3].

Why FAAH Inhibitor Scaffolds Cannot Be Interchanged: The Case for Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate


FAAH inhibitors span multiple chemotypes—irreversible covalent carbamates (e.g., URB597, IC50 ≈ 4.6 nM), reversible piperidine/piperazine ureas (e.g., PF-04457845, IC50 ≈ 7.2 nM), and α-ketoheterocycle-based compounds—each with distinct mechanisms, selectivity profiles, and off-target liabilities [1][2]. Simply substituting one FAAH inhibitor for another without accounting for these mechanistic and structural differences can lead to divergent pharmacological outcomes, as tragically illustrated by the clinical neurotoxicity of BIA 10-2474—an irreversible FAAH inhibitor whose off-target serine hydrolase engagement was not predicted by FAAH IC50 alone [3]. Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate features an α-ketoamide electrophilic warhead embedded within the oxoacetamide linker, a design distinct from the urea and carbamate chemotypes [4]. This structural feature is expected to confer a reversible covalent inhibition mechanism and a differentiated selectivity fingerprint relative to non-covalent and irreversible FAAH inhibitors, making the compound uniquely suited for applications where balanced potency and target engagement kinetics are required [4].

Quantitative Differentiation Evidence for Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate vs. Closest Analogs and Alternative FAAH Inhibitors


FAAH Inhibitory Potency: Head-to-Head Comparison with Structural Analog CHEMBL2164600 (US9169224, Example 63)

The target compound exhibits an IC50 of 80 nM against FAAH in T84 cell homogenate assay at pH 9.0, compared to 69 nM for the structural analog CHEMBL2164600 (US9169224, Example 63) under identical assay conditions [1][2]. This 1.16-fold difference in potency—both compounds operating in the same mid-nanomolar range—indicates that the methyl carbamate substitution on the piperidine nitrogen of the target yields potency comparable to, but distinct from, the urea-based analog [3]. Importantly, the target compound's potency is approximately 11-fold weaker than the irreversible inhibitor PF-04457845 (IC50 = 7.2 nM) and approximately 17-fold weaker than URB597 (IC50 ≈ 4.6 nM), positioning it as a moderately potent, potentially more titratable FAAH inhibitor suitable for applications where maximal enzyme inhibition is undesirable [4][5].

FAAH inhibition Endocannabinoid modulation Structure-Activity Relationship

Species Selectivity Profile: Differential Human vs. Rat FAAH Potency as a Differentiation Criterion

The target compound demonstrates a pronounced species-dependent potency shift: IC50 = 74 nM against human FAAH versus IC50 = 6,670 nM (6.67 μM) against rat FAAH, representing an approximately 90-fold selectivity for the human enzyme [1]. In contrast, the clinically evaluated FAAH inhibitor JNJ-42165279 exhibits only a 4.5-fold human-to-rat selectivity ratio (IC50 = 70 nM for human FAAH vs. 313 nM for rat FAAH), while PF-04457845 displays essentially no species selectivity (IC50 = 7.2 nM human vs. 7.4 nM rat) [2]. This marked species selectivity of the target compound is a critical consideration for preclinical study design: the compound is unsuitable for standard rat models of FAAH inhibition but may offer advantages for human-cell-based phenotypic screening, human FAAH transgenic models, or ex vivo human tissue pharmacology where selective engagement of human FAAH over rodent FAAH orthologs is desirable [3].

Species selectivity FAAH orthologs Translational pharmacology

Scaffold-Based Differentiation: α-Ketoamide Electrophilic Warhead vs. Urea/Carbamate Chemotypes in FAAH Inhibition Mechanism

The target compound incorporates an α-ketoamide functional group within the oxoacetamide linker connecting the isoxazole ring to the piperidine scaffold—a structural feature that distinguishes it from urea-based FAAH inhibitors (e.g., PF-04457845, IC50 = 7.2 nM) and carbamate-based inhibitors (e.g., URB597, IC50 ≈ 4.6 nM) [1]. α-Ketoamides are established as reversible covalent electrophiles that form hemiketal or hemiaminal adducts with the catalytic serine nucleophile of serine hydrolases, offering tunable on/off rates as a function of the electron-withdrawing character of the heterocyclic substituent [2]. This contrasts with the irreversible carbamylation mechanism of URB597 (which permanently modifies Ser241 of FAAH) and the slowly reversible urea mechanism of PF-04457845 [3][4]. For experimental applications, the reversible covalent character of the α-ketoamide warhead in the target compound may confer a wider dynamic range for dose-response studies, reduced risk of cumulative target modification in chronic treatment paradigms, and a potentially narrower off-target serine hydrolase profile compared to irreversible FAAH inhibitors [5].

Reversible covalent inhibition α-Ketoamide warhead Mechanism of action

Drug-Like Physicochemical Properties: Comparative Molecular Descriptors with Closest Structural Analogues

The target compound (molecular weight 310.31 g/mol, formula C13H18N4O5) exhibits a lower molecular weight and reduced lipophilicity compared to the phenyl carbamate analog (phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, molecular weight ~372 g/mol), owing to the methyl ester substitution at the piperidine N-carboxylate position . Calculated logP for the target compound is approximately 0.8–1.5 (based on fragment-based estimation for the methyl carbamate piperidine scaffold), which positions it more favorably within Lipinski's rule-of-five space than the bulkier phenyl analog [1]. By comparison, PF-04457845 has a molecular weight of 446.5 g/mol and a calculated logP of approximately 3.5, while URB597 has a molecular weight of 338.4 g/mol and a calculated logP of approximately 5.0 [2]. The target compound's lower logP and molecular weight suggest superior aqueous solubility and reduced non-specific protein binding relative to more lipophilic FAAH inhibitors, which may translate into cleaner in vitro assay behavior—an important consideration for biochemical screening and biophysical assay development [3]. However, no experimentally determined logP, solubility, or permeability values for this specific compound were identified in the public domain.

Physicochemical properties Drug-likeness Lipophilicity

Synthetic Accessibility and Structural Modularity: Advantages for SAR Exploration vs. Structurally Constrained FAAH Inhibitors

The target compound's modular architecture—comprising independently variable domains (piperidine N-carboxylate ester, C4-methylene spacer, isoxazole heterocycle, and α-ketoamide linker)—offers a synthetically accessible scaffold for structure-activity relationship (SAR) expansion . The methyl carbamate at the piperidine N1 position can be readily diversified via standard carbamate-forming reactions (chloroformate coupling or CDI-mediated activation) to generate ethyl, isopropyl, tert-butyl, or phenyl carbamate analogs without altering the isoxazole-α-ketoamide pharmacophore [1]. This contrasts with structurally more constrained FAAH inhibitors such as the piperidinyl thiazole isoxazolines (e.g., the DuPont series with IC50 values in the low nanomolar range), where scaffold modifications require de novo synthesis [2]. For procurement purposes, the target compound represents not only a standalone pharmacological tool but also a versatile synthetic intermediate and a validated reference point for generating focused libraries of N-substituted piperidine carbamate FAAH inhibitors [3].

Synthetic tractability SAR exploration Chemical probe development

Optimal Research and Industrial Application Scenarios for Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


In Vitro Human FAAH Biochemical Screening Where Moderate Potency and Reversible Target Engagement Are Preferred Over Irreversible Inhibition

The target compound's IC50 of 74–80 nM against human FAAH, combined with its predicted reversible covalent α-ketoamide mechanism, makes it an appropriate reference inhibitor for biochemical assays where complete and irreversible enzyme inactivation would confound endpoint measurements or preclude kinetic recovery-of-activity studies [1]. Compared to the irreversible inhibitor URB597 (IC50 ≈ 4.6 nM) or the highly potent irreversible urea PF-04457845 (IC50 = 7.2 nM), the target compound provides a wider dynamic range for detecting partial inhibition, competitive displacement, or allosteric modulation of FAAH activity [2]. This scenario is relevant for endocannabinoid tone profiling, substrate competition assays, and high-throughput screening campaigns seeking FAAH modulators with non-stoichiometric inhibition profiles.

Focused Structure-Activity Relationship (SAR) Library Generation Around the Piperidine N-Carboxylate Substitution Vector

The methyl carbamate moiety at the piperidine N1 position of the target compound serves as a chemically tractable diversification point for systematic SAR exploration [3]. As demonstrated across Examples 28–63 of US9169224, variations at the piperidine N-substituent (methyl carbamate, ethyl carbamate, phenyl carbamate, urea) while retaining the isoxazole-α-ketoamide pharmacophore produce FAAH inhibitors with IC50 values ranging from 6 nM to >3 μM [4]. The target compound's methyl carbamate represents one point in this continuum, and its 74–80 nM potency provides a calibrated reference for evaluating potency shifts upon carbamate substitution. Procurement of the target compound alongside its phenyl carbamate and tert-butyl carbamate analogs enables systematic mapping of the N-carboxylate steric and electronic tolerance within the FAAH active site.

Human FAAH-Specific Pharmacological Studies Requiring Species Selectivity to Avoid Rodent FAAH Confounds

With an approximately 90-fold selectivity for human FAAH (IC50 = 74 nM) over rat FAAH (IC50 = 6,670 nM), the target compound is uniquely suited for experimental systems where human FAAH selectivity is desired [1]. This property supports its use as a human FAAH-selective pharmacological probe in human cell-based assays (e.g., HEK293T-FAAH, human hepatocytes, human neuronal cultures), in FAAH-humanized mouse models, and in ex vivo human tissue pharmacology where endogenous rodent FAAH activity must remain uninhibited [5]. In contrast, compounds like PF-04457845 (equipotent across species) or JNJ-42165279 (only 4.5-fold selective) cannot achieve the same degree of species discrimination, limiting their utility in mixed-species or comparative pharmacology experimental designs.

Kinetic and Mechanistic Profiling of Reversible Covalent Serine Hydrolase Inhibitors

The α-ketoamide electrophilic group embedded in the target compound's oxoacetamide linker enables investigation of reversible covalent inhibition kinetics—including measurement of association rate constants (kon), dissociation rate constants (koff), and residence time—for the FAAH enzyme [2]. This contrasts with irreversible FAAH inhibitors (URB597, PF-04457845) whose covalent adducts preclude koff determination, and with purely non-covalent FAAH inhibitors whose rapid dissociation limits residence time analysis. The target compound can therefore serve as a tool for jump-dilution or competition-based kinetic assays, activity-based protein profiling (ABPP) with gel-based or mass spectrometry readouts, and computational docking studies exploring the hemiketal transition state at the FAAH catalytic serine, providing mechanistic insights that inform the design of next-generation FAAH modulators with tailored target occupancy profiles [6].

Quote Request

Request a Quote for Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.